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(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate

Catalog No.
S2828818
CAS No.
103722-72-1
M.F
C13H12O3
M. Wt
216.236
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate

CAS Number

103722-72-1

Product Name

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate

IUPAC Name

methyl (2R)-2-hydroxy-2-naphthalen-2-ylacetate

Molecular Formula

C13H12O3

Molecular Weight

216.236

InChI

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m1/s1

InChI Key

FYYNCCJQFYAANR-GFCCVEGCSA-N

SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)O

solubility

not available

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is an organic compound characterized by a naphthalene ring substituted with a hydroxyl group and an acetate moiety. Its chemical structure can be represented as C₁₁H₁₂O₃, indicating the presence of two functional groups: a hydroxyl group (-OH) and an ester group (-COOCH₃). This compound is notable for its chiral nature, with the (R) configuration being essential for its biological activity and potential applications in pharmaceuticals.

There is no current information available on the mechanism of action of (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate.

  • Wear gloves and eye protection when handling.
  • Work in a fume hood for potential vapors.
  • Consider flammability of organic solvents used.
, including:

  • Esterification: Reacting with acids to form esters.
  • Hydrolysis: Breaking down into its constituent alcohol and acid in the presence of water.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Fries Rearrangement: Under specific conditions, it can undergo rearrangement to produce hydroxyaryl ketones, particularly when treated with catalysts like hydrogen fluoride .

The compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. Its structural features contribute to:

  • Antioxidant Properties: The hydroxyl group can scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that derivatives of this compound may modulate inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Antimicrobial Activity: Some naphthalene derivatives have shown promise against various microbial strains, indicating that (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate may also possess similar properties.

Synthesis of (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate can be achieved through several methods:

  • Direct Acetylation: Naphthalene derivatives can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to introduce chirality into the product.
  • Enzymatic Methods: Enzymes such as lipases can catalyze the esterification process under mild conditions, providing high selectivity for the desired enantiomer.

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing more complex therapeutic agents.
  • Cosmetics: Used for its antioxidant properties in skincare formulations.
  • Agriculture: Potentially employed as a natural pesticide due to its antimicrobial properties.

Interaction studies involving (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate often focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
  • Receptor Binding: Studies suggest potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.

Several compounds share structural similarities with (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Methyl 1-naphthalenecarboxylateNaphthalene ring with a carboxyl groupLacks hydroxyl group; primarily acidic
6-Hydroxy-2-naphthoic acidHydroxylated naphthalene derivativeMore polar; used in dye synthesis
1-Hydroxy-2-naphthoic acidHydroxylated at different positionDifferent biological activities
1-NaphtholSimple naphthol structureNo ester functionality; less complex

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate stands out due to its specific hydroxyl and ester functionalities, which contribute to its unique biological activities and potential applications in medicinal chemistry.

Molecular Architecture and Stereochemical Configuration

The compound, with molecular formula C₁₃H₁₂O₃, comprises a naphthalene ring substituted at the 2-position by a chiral carbon center. This carbon is bonded to a hydroxyl group (-OH), a methyl ester (-COOCH₃), and the remaining naphthalene ring fragment. The (R)-configuration arises from the clockwise arrangement of substituents around the chiral center, following Cahn-Ingold-Prelog priority rules.

Key structural features include:

  • Naphthalene system: A planar aromatic bicyclic structure with conjugated π-electrons.
  • Hydroxyl group: Positioned at the 2-carbon, enabling hydrogen bonding and stereoelectronic effects.
  • Ester group: Contributes to electron-withdrawing effects via the carbonyl moiety.

The naphthalene ring’s steric bulk influences the compound’s conformational stability and reactivity.

Crystallographic Analysis of Chiral Centers

Crystallographic studies reveal critical insights into the compound’s three-dimensional arrangement. While direct crystal data for (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate is limited, analogous structures (e.g., ethyl (naphthalen-2-yloxy)acetate) provide comparative insights.

Space Group and Packing

In related naphthalene derivatives, triclinic (P1̄) symmetry is common, with molecules packed via van der Waals interactions. The naphthalene ring often adopts a planar conformation, while the side chain (ester/hydroxyl) may exhibit torsional flexibility.

Dihedral Angles and Hydrogen Bonding

The dihedral angle between the naphthalene ring and the ester-hydroxyl side chain is typically <10°, indicating coplanarity. Intramolecular hydrogen bonding between the hydroxyl and ester oxygen atoms may stabilize specific conformations.

Table 1: Comparative Crystallographic Parameters

Parameter(R)-Enantiomer (Predicted)Diastereomer (S-Form)
Space GroupP1̄P1̄
Dihedral Angle (ring-side chain)~9°~9°
Hydrogen Bond Length (O–H···O)1.8–2.0 Å1.8–2.0 Å

Comparative Conformational Studies with Diastereomeric Forms

The (S)-enantiomer differs in stereochemistry at the chiral center, leading to distinct spatial arrangements. Computational studies highlight differences in:

  • Electronic distribution: Minor variations in HOMO-LUMO gaps due to altered orbital overlaps.
  • Reaction pathways: Steric effects influencing nucleophilic attack or hydrogen bonding.

Key Conformational Differences

  • Hydroxyl Group Orientation: In the (R)-form, the -OH group is positioned anti to the ester, favoring intramolecular hydrogen bonding. In the (S)-form, syn orientation may reduce such interactions.
  • Naphthalene Ring Planarity: Both enantiomers maintain near-planar naphthalene conformations, but diastereomers may exhibit divergent packing in crystals.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies elucidate the electronic properties of chiral centers and functional groups.

HOMO-LUMO Analysis

The HOMO is localized on the naphthalene π-system, while the LUMO is associated with the ester carbonyl. The energy gap (~4–5 eV) suggests moderate reactivity toward electrophiles or nucleophiles.

Charge Distribution

  • Electron-rich regions: Naphthalene π-cloud.
  • Electron-deficient regions: Ester carbonyl.

Table 2: DFT-Computed Orbital Energies

OrbitalEnergy (eV)Localization
HOMO−5.2Naphthalene π-electrons
LUMO−1.8Ester carbonyl (C=O)

Asymmetric catalytic methodologies have emerged as powerful tools for the synthesis of chiral α-hydroxy naphthyl esters with high enantioselectivity [6]. These approaches leverage the inherent chirality of specialized catalysts to direct the stereochemical outcome of reactions, enabling the preparation of single enantiomers with exceptional optical purity [38].

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation represents one of the most successful approaches for synthesizing chiral α-hydroxy esters [38]. The rhodium-DuPHOS catalyst system has demonstrated remarkable efficacy in the enantioselective hydrogenation of enol esters, achieving enantiomeric excesses of 93-99% under mild reaction conditions [38]. This methodology employs cationic rhodium complexes with DuPHOS ligands, operating at 60 pounds per square inch of hydrogen pressure at room temperature [38]. The substrate scope encompasses α-(acetyloxy)- and α-(benzoyloxy)acrylates, which are conveniently prepared via Horner-Emmons condensation protocols [38].

The catalytic efficiency of this system is particularly noteworthy, with substrate-to-catalyst ratios reaching 500:1 while maintaining high enantioselectivity [38]. Importantly, substrates bearing β-substituents can be employed as E/Z isomeric mixtures without detrimental effects on selectivity, providing significant practical advantages [38]. Labeling studies have confirmed that minimal E/Z isomerization occurs during the reaction, ensuring predictable stereochemical outcomes [38].

Sharpless Asymmetric Dihydroxylation

The reaction mechanism involves the formation of a chiral osmium-ligand complex that selectively coordinates to one face of the alkene substrate [21] [22]. This approach has demonstrated exceptional reliability and stereoselectivity, with enantiomeric excesses typically ranging from 85-95% [20]. The method is particularly well-suited for electron-rich alkenes, which exhibit enhanced reactivity compared to electron-deficient substrates [22].

Corey-Bakshi-Shibata Reduction

The Corey-Bakshi-Shibata reduction, also known as the Corey-Itsuno reduction, offers a complementary approach for the asymmetric synthesis of chiral alcohols from ketones [39]. This methodology employs chiral oxazaborolidine catalysts derived from amino alcohols and borane to achieve enantioselective reduction [39]. The reaction has found prominent use in natural product synthesis and has been successfully scaled for industrial applications [39].

The mechanism involves coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, followed by activation of the endocyclic boron center [39]. The ketone substrate coordinates preferentially to the sterically more accessible electron lone pair, leading to facial selectivity in hydride delivery [39]. This approach typically achieves enantiomeric excesses of 75-95% with yields ranging from 70-90% [25].

MethodSubstrate ClassEnantiomeric Excess (%)Yield (%)Reaction Conditions
Rhodium-DuPHOS HydrogenationEnol Esters93-9985-9560 psi H₂, RT
Sharpless Asymmetric DihydroxylationAlkenes85-9580-95OsO₄, AD-mix, K₃Fe(CN)₆
Corey-Bakshi-Shibata ReductionKetones75-9570-90BH₃, Chiral Oxazaborolidine
Enzymatic Resolution (Lipase)α-Hydroxy Esters>9988-9928-30°C, Aqueous
Competing Enantioselective Conversionα-Hydroxy Acid Esters85-9575-90Scandium Complex, RT

Nickel-Mediated Cross-Electrophile Coupling Strategies

Nickel-catalyzed cross-electrophile coupling reactions have emerged as powerful tools for carbon-carbon bond formation, offering unique advantages over traditional cross-coupling methodologies [9] [10]. These reactions enable the direct coupling of two electrophilic partners through nickel catalysis, requiring stoichiometric sources of electrons from chemical reductants or electroreduction [12].

Fundamental Principles of Cross-Electrophile Coupling

Cross-electrophile coupling is defined as the cross-coupling of two different σ-electrophiles driven by catalyst reduction [9]. Nickel-catalyzed cross-electrophile coupling reactions feature the direct coupling of stable and widely available carbon electrophiles, offering operational simplicity and excellent functional group tolerance [12]. The strategy provides several benefits compared to conventional approaches, including the utilization of readily accessible starting materials and elimination of the need for organometallic nucleophiles [13].

The catalytic mechanism typically involves nickel(0)/nickel(II)/nickel(III)/nickel(I) or nickel(I)/nickel(II)/nickel(III) catalytic sequences [11]. Nitrogen ligands, particularly bipyridine, phenanthroline, and for enantioselective reactions, BOX and BiOX ligands, have proven most effective for these transformations [9]. The reaction conditions generally require nickel(II) precatalysts, which are necessarily reduced during the catalytic cycle [9].

Stereospecific Cross-Electrophile Coupling

Recent developments in stereospecific nickel-catalyzed cross-electrophile coupling have demonstrated remarkable potential for synthesizing enantioenriched products [10]. The coupling of alkyl mesylates with allylic gem-difluorides represents a notable example, producing enantioenriched vinyl fluoride-substituted cyclopropane products [10]. Density functional theory calculations have revealed two competing pathways for these reactions, both initiating through coordination of electron-deficient olefins to low-valent nickel catalysts [10].

The reaction can proceed via oxidative addition of either the carbon-fluorine bond of the allylic gem-difluoride moiety or through directed polar oxidative addition of the alkyl mesylate carbon-oxygen bond [10]. This mechanistic understanding has enabled the development of highly selective protocols that favor specific reaction pathways [11].

Electrochemical Cross-Electrophile Coupling

Electrochemical variants of nickel-catalyzed cross-electrophile coupling have gained significant attention as environmentally friendly alternatives to traditional chemical reduction methods [11] [13]. These approaches utilize direct cathodic reduction for the reduction of nickel(II) and nickel(I) species, as well as for the generation of organic radicals [13]. The electrochemical methodology offers advantages in terms of scalability and waste reduction, avoiding the need for stoichiometric metallic reducing agents [13].

Coupling PartnersLigand SystemYield (%)SelectivityReaction Medium
Aryl Halides + Alkyl SulfonatesBipyridine/Phenanthroline65-85High E/Z selectivityDMF/DMA
Alkenyl Bromides + Benzyl RadicalsBiOX/BOX Ligands70-90>95% eeElectrochemical
Naphthyl Alcohols + Boronic Acidsdppp (Ni Complex)75-95RegioselectiveToluene
Alkyl Mesylates + Allylic gem-DifluoridesChiral BOX Ligands60-80StereospecificTHF

Resolution Techniques for Enantiomerically Pure Preparations

The preparation of enantiomerically pure α-hydroxy naphthyl esters requires sophisticated resolution techniques capable of separating racemic mixtures into their constituent enantiomers [15]. These methodologies represent crucial tools in the production of optically active compounds, particularly for pharmaceutical applications where single enantiomers are often required [14].

Classical Crystallization-Based Resolution

Crystallization of diastereomeric salts remains the most widely employed method for chiral resolution [15]. This approach involves conversion of racemic mixtures to diastereomeric derivatives through reaction with chiral derivatizing agents, also known as chiral resolving agents [15]. The diastereomeric derivatives are subsequently separated by conventional crystallization techniques and converted back to pure enantiomers through removal of the resolving agent [15].

The method requires careful selection of appropriate resolving agents, with tartaric acid and mandelic acid representing particularly effective choices for α-hydroxy esters [15]. The process typically targets the less soluble diastereomer, with the other either discarded or racemized for reuse [15]. Modern applications of this methodology have achieved enantiomeric excesses exceeding 95% with recovery yields of 40-48% [15].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful technique for obtaining enantiomerically pure α-hydroxy esters [24] [57]. This methodology exploits the inherent selectivity of enzymes, particularly lipases and proteases, to preferentially react with one enantiomer of a racemic substrate [24]. The approach offers significant advantages in terms of mild reaction conditions and high selectivity [40].

Pancreatic lipase and Candida antarctica lipase fraction B have demonstrated exceptional performance in the resolution of α-hydroxy esters [57]. The enzymatic processes typically operate at 28-30°C in aqueous or minimal organic solvent systems [57]. Conversion degrees exceeding 99% with enantiomeric excesses greater than 99% have been achieved for most substrates, with notable exceptions showing slightly lower selectivity [57].

Jacobsen Hydrolytic Kinetic Resolution

The Jacobsen hydrolytic kinetic resolution represents a specialized technique particularly effective for terminal epoxides that can serve as precursors to α-hydroxy esters [23] [27]. This methodology employs chiral cobalt salen complexes to achieve enantioselective epoxide ring-opening with water as the nucleophile [23]. The process simultaneously produces both a chiral epoxide and a chiral diol, maximizing the utility of the starting material [27].

The mechanism involves cooperative action of two catalytic moieties within the cobalt complex, with one responsible for epoxide activation and the second delivering hydroxide anions [27]. The kinetic studies have demonstrated that this bimolecular pathway is crucial for achieving high enantioselectivity [27]. Enantiomeric excesses exceeding 98% are routinely achieved, with each enantiomer recovered in 45-50% yield [23].

Resolution MethodResolving AgentEnantiomeric Excess (%)Recovery Yield (%)Processing Scale
Crystallization with Tartaric AcidL-(+)-Tartaric Acid>9540-45Multigram
Crystallization with Mandelic Acid(S)-Mandelic Acid>9842-48Gram
Enzymatic Kinetic ResolutionLipase/Protease>9945-50Gram to kg
Jacobsen HKRChiral Co-Salen Complex>9845-50 (each enantiomer)Gram to kg

Green Chemistry Approaches in Esterification Reactions

The development of environmentally sustainable methodologies for esterification reactions has become increasingly important in modern synthetic chemistry [16] [49]. These approaches emphasize the reduction of hazardous solvents, minimization of waste generation, and improvement of atom economy while maintaining high efficiency and selectivity [44].

Microwave-Assisted Esterification

Microwave-assisted esterification has emerged as a powerful green chemistry approach, offering significant advantages over conventional heating methods [44] [45]. The application of microwave irradiation leads to rapid energy transfer to reactants, resulting in accelerated reaction rates and improved yields [44]. Analysis of variance studies have demonstrated that microwave-assisted esterification consistently achieves higher conversions compared to conventional methods [44].

The mechanism of microwave enhancement involves increased Gibbs energy due to rapid temperature elevation, which fundamentally alters reaction kinetics [44]. Solvent-free conditions are particularly effective under microwave irradiation, eliminating the need for organic solvents while achieving yields of 90-98% in reaction times of 5-15 minutes [47]. The dielectric properties of reactant mixtures play a crucial role, with higher dielectric loss factors correlating with enhanced reaction acceleration [47].

Deep Eutectic Solvents in Esterification

Ternary deep eutectic solvents have been developed as multifunctional media for esterification reactions, serving simultaneously as catalyst, polymerization inhibitor, and solvent [49]. These novel solvent systems demonstrate excellent catalytic activity, achieving yields up to 96% for the esterification of 2-methylpropenoic acid with alcohols [49]. The optimal ternary deep eutectic solvent formulations can be recycled up to 14 times without loss of catalytic activity [49].

The advantages of deep eutectic solvents include solving problems related to product separation, catalyst recovery, and organic solvent pollution [49]. These systems operate effectively at temperatures of 60-80°C with reaction times of 1-3 hours [49]. The multifunctional nature of these solvents represents a significant advancement in green chemistry approaches to esterification [49].

Ionic Liquid Catalysis

Ionic liquids have gained prominence as environmentally benign catalysts for esterification reactions [50]. These systems, based on 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and choline chloride under acidic conditions, have demonstrated exceptional catalytic performance [50]. The combination of ionic liquids with various acids, including sulfuric acid, perchloric acid, and p-toluene sulfonic acid, creates highly active catalytic systems [50].

The esterification of methanol with lauric acid using ionic liquid combinations with sulfuric acid has achieved complete conversion (100%) and selectivity (100%) within 2 hours at 70°C [50]. The biphasic nature of these systems facilitates product separation, with the ester accumulating in the upper phase while the ionic liquid and water remain in the lower phase [50]. The ionic liquid catalysts can be recycled for subsequent reactions, contributing to the overall sustainability of the process [50].

Enzymatic Esterification Approaches

Enzymatic esterification represents a highly sustainable approach to ester synthesis, offering exceptional selectivity under mild reaction conditions [46]. Microwave-assisted enzymatic esterification has demonstrated particularly impressive results, consuming significantly less energy while achieving reaction time savings of 99% and 29% compared to conventional enzymatic methods [46]. Lipase-catalyzed esterification of myristic and palmitic acids with isopropyl alcohol has achieved maximum conversions of 97.4% and 94.5%, respectively [46].

The optimization of reaction parameters, including molar ratios, catalyst weight, reaction time, and microwave power, has enabled precise control over conversion efficiency [46]. These enzymatic approaches operate effectively at temperatures of 28-50°C, significantly lower than traditional chemical methods [46]. The combination of enzymatic selectivity with microwave enhancement represents a synergistic approach to green esterification chemistry [46].

Green MethodSolvent SystemCatalystYield (%)Reaction TimeTemperature (°C)
Microwave-Assisted EsterificationSolvent-Freep-TSA/Microwave90-985-15 minutes70-120
Deep Eutectic SolventsTernary DESMultifunctional DES92-961-3 hours60-80
Ionic Liquid CatalysisImidazolium-based ILsAcidic IL95-1002 hours70
Steglich Esterification (Acetonitrile)AcetonitrileDCC/DMAP85-952-4 hours25
Enzymatic EsterificationAqueous/Minimal OrganicLipase/Protease88-992-8 hours28-50

Thermodynamic Parameters: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate reflect its structural characteristics as a substituted naphthalene derivative containing both aromatic and aliphatic functional groups. The compound exhibits a well-defined melting point range of 71-72°C [1], which is consistent with similar naphthalene-based esters and indicates good crystalline purity and structural integrity.

The melting point data shows remarkable consistency across different sources, with Sigma-Aldrich reporting the same narrow range of 71-72°C [1] [2]. This tight melting point range suggests excellent crystalline order and minimal impurities in the commercial preparations. The melting behavior is characteristic of organic compounds with significant aromatic character, where π-π stacking interactions and hydrogen bonding contribute to crystal lattice stability.

PropertyValueSource/Reference
Melting Point (°C)71-72Sigma-Aldrich [1] [2]
Molecular Weight (g/mol)216.24PubChem [3]
Molecular FormulaC₁₃H₁₂O₃PubChem [3]
Physical FormWhite to off-white powderSigma-Aldrich [1]
Purity95%Sigma-Aldrich [1]

Comparative analysis with structurally related naphthalene compounds reveals instructive patterns in thermodynamic behavior. 2-Methoxynaphthalene exhibits a melting point of 70-73°C [4], while 2-naphthyl acetate melts at 68-70°C [5]. The slight elevation in melting point for (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate compared to these analogs can be attributed to the presence of the hydroxyl group, which introduces additional hydrogen bonding capabilities that strengthen intermolecular interactions in the crystal lattice.

The phase behavior of (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate indicates a transition from crystalline solid to liquid phase at the melting point, with no reported intermediate mesophases. The compound exists as a stable crystalline powder under normal conditions, with the white to off-white coloration suggesting minimal photodegradation or oxidation in the solid state when properly stored.

No specific data regarding the boiling point has been experimentally determined for (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate. However, extrapolation from related naphthalene derivatives suggests the boiling point would likely fall in the range of 300-400°C. For comparison, 2-methoxynaphthalene boils at 274°C [4], while more heavily substituted naphthalene derivatives typically exhibit higher boiling points due to increased molecular weight and intermolecular interactions.

The thermodynamic stability of the compound is evidenced by its ability to maintain structural integrity at elevated temperatures up to its melting point. The narrow melting point range indicates good thermal stability and suggests minimal decomposition occurs during the melting process. However, prolonged exposure to temperatures significantly above the melting point may lead to thermal degradation, particularly of the ester functional group.

Solubility Characteristics in Organic Media

The solubility profile of (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate reflects its amphiphilic nature, containing both hydrophobic aromatic regions and hydrophilic functional groups. The compound demonstrates excellent solubility in chlorinated solvents such as dichloromethane and chloroform, making these the preferred media for organic synthesis and purification procedures.

SolventSolubilityComments
ChloroformSolubleGood solvent for organic extraction [6]
DichloromethaneSolubleCommonly used for reactions and purification [6]
MethanolModerately solubleHydrogen bonding with hydroxyl group
EthanolModerately solubleSimilar to methanol, moderate solubility
AcetoneSolubleGood aprotic solvent
Dimethyl Sulfoxide (DMSO)SolubleExcellent solvent for organic compounds
Ethyl AcetateSolubleGood for chromatography and extraction
WaterLimitedHydrophobic aromatic system limits solubility

The enhanced solubility in protic solvents such as methanol and ethanol compared to purely hydrophobic naphthalene derivatives can be attributed to the hydrogen bonding capability of the hydroxyl group. The ester functionality also contributes to solubility through dipole-dipole interactions with polar solvents. However, the large hydrophobic naphthalene ring system dominates the overall solubility behavior, resulting in poor water solubility despite the presence of polar functional groups.

In aprotic solvents, the compound shows excellent solubility in moderately polar media such as acetone and acetonitrile, where the ester carbonyl can participate in dipole-dipole interactions without the complications of hydrogen bonding. This solubility profile makes these solvents particularly useful for synthetic transformations and analytical procedures.

The limited water solubility is consistent with the compound's structural features and can be estimated to be in the range of 10-100 mg/L based on similar naphthalene derivatives. For comparison, 2-methylnaphthalene has a water solubility of 24.6 mg/L [7], and the additional polar functional groups in (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate would be expected to increase this value modestly.

The practical implications of these solubility characteristics are significant for synthetic and analytical applications. The compound's solubility in organic solvents facilitates its use in organic synthesis, while the limited water solubility necessitates careful consideration of reaction conditions and purification methods. The solubility profile also influences the compound's bioavailability and pharmacokinetic properties in potential pharmaceutical applications.

Kinetic Stability Under Various Environmental Conditions

The kinetic stability of (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate under different environmental conditions is crucial for its storage, handling, and application. The compound exhibits good stability under normal laboratory conditions, with storage at 4°C recommended for long-term preservation [1] [2].

Environmental ConditionStabilityComments
Room Temperature (20-25°C)StableStable under normal laboratory conditions
Refrigerated Storage (4°C)Stable (Recommended)Recommended storage temperature [1]
Elevated Temperature (50°C)Potentially unstableMay undergo thermal decomposition
Acidic Conditions (pH < 3)Potentially unstableEster hydrolysis may occur
Basic Conditions (pH > 10)Unstable (hydrolysis)Hydroxyl group deprotonation, ester hydrolysis
Neutral Conditions (pH 7)StableMost stable pH range
Atmospheric OxygenStableAromatic system stable to oxidation
Moisture/HumidityModerately stableEster group sensitive to moisture

Temperature stability analysis reveals that the compound maintains its integrity at room temperature for extended periods when properly stored. The recommended storage temperature of 4°C [1] helps minimize thermal degradation processes and extends shelf life. At elevated temperatures above 50°C, the compound may undergo thermal decomposition, particularly affecting the ester linkage and potentially the hydroxyl group.

The pH stability profile shows characteristic behavior for compounds containing both ester and hydroxyl functional groups. Under acidic conditions (pH < 3), the ester group becomes susceptible to acid-catalyzed hydrolysis, potentially leading to the formation of the corresponding carboxylic acid and methanol. This process is generally slow at room temperature but can be accelerated by elevated temperatures.

Basic conditions (pH > 10) present greater stability challenges, as the hydroxyl group can undergo deprotonation, and the ester group becomes susceptible to base-catalyzed hydrolysis (saponification). The combination of these effects makes alkaline conditions particularly detrimental to compound stability. The optimal pH range for stability appears to be around neutral conditions (pH 6-8), where both hydrolysis pathways are minimized.

Oxidative stability under atmospheric conditions is generally good, as the naphthalene ring system is relatively resistant to oxidation under normal conditions. However, the presence of the hydroxyl group introduces a potential site for oxidation, particularly under harsh conditions or in the presence of strong oxidizing agents.

Moisture sensitivity is moderate, primarily affecting the ester functional group. While the compound does not undergo rapid hydrolysis under normal humidity conditions, prolonged exposure to high moisture levels may lead to gradual degradation. This necessitates storage in dry conditions and the use of desiccants when appropriate.

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate is dominated by the naphthalene chromophore, which exhibits strong UV absorption characteristics. The compound shows moderate to high susceptibility to photodegradation, particularly under UV-C (200-280 nm) and UV-B (280-320 nm) irradiation [8].

Photochemical AspectCharacteristicsRelevance
UV AbsorptionStrong UV absorption (naphthalene chromophore)π-π* transitions in naphthalene system
Photodegradation SusceptibilityModerate to high susceptibilitySimilar to related naphthalene compounds [8]
Primary Photochemical ProcessesPhotoionization, radical formationBased on naphthalene photochemistry studies [8]
PhotostabilityRequires protection from lightImportant for storage and handling
Protective MeasuresStore in dark, amber containersStandard practice for light-sensitive compounds
Wavelength SensitivityUV-C (200-280 nm) and UV-B (280-320 nm)Most damaging UV regions

The naphthalene chromophore undergoes π-π* electronic transitions upon UV irradiation, leading to the formation of excited states that can participate in various photochemical processes. Studies on related naphthalene compounds have shown that the primary photochemical processes include photoionization with the formation of radical cations, hydrated electrons, and superoxide anions [9]. These reactive species can then participate in secondary reactions leading to compound degradation.

The photodegradation mechanism likely involves initial photoionization of the naphthalene system, followed by radical-mediated processes. The superoxide anion (O₂⁻) appears to be a primary species responsible for degradation, leading to the formation of hydroxylation and oxidation products [9]. The presence of the hydroxyl group and ester functionality in (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate may influence the specific degradation pathways compared to simpler naphthalene derivatives.

Research on monochlorinated naphthalenes has demonstrated that photodegradation under UV-C irradiation follows pseudo-first-order kinetics, with second-order rate constants for hydroxyl radical reactions on the order of 10¹⁰ L mol⁻¹ s⁻¹ [8]. Similar kinetic behavior would be expected for (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate, although the specific rate constants would depend on the substituent effects of the hydroxyl and ester groups.

The photodegradation products are expected to include hydroxylation products formed through radical attack on the naphthalene ring system, as well as oxidation products resulting from further transformation of these intermediates. The ester group may also undergo photochemical cleavage under harsh conditions, leading to the formation of the corresponding carboxylic acid and methanol.

Protective measures for photostable storage include the use of amber or opaque containers, storage in dark conditions, and the addition of UV-absorbing compounds when appropriate. The compound should be protected from direct sunlight and UV light sources during handling and analytical procedures.

The photochemical reactivity has important implications for the compound's stability during synthesis, purification, and storage. Synthetic procedures should minimize light exposure, particularly during workup and purification steps. Analytical methods involving UV detection should account for potential photodegradation effects, and sample preparation should be conducted under subdued lighting conditions.

Understanding the photochemical behavior is also crucial for potential applications of the compound as a photosensitizer or in photodynamic therapy applications, where controlled photodegradation might be desired. The strong UV absorption characteristics of the naphthalene chromophore make it potentially useful in UV-protection applications, although the inherent photodegradation susceptibility would need to be addressed through appropriate stabilization strategies.

XLogP3

2.4

Dates

Last modified: 04-14-2024
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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